![molecular formula C20H17N5O2 B2552958 N'-[(E)-1H-吲哚-3-基亚甲基]-3-(4-甲氧基苯基)-1H-吡唑-5-甲酰肼 CAS No. 1284266-02-9](/img/structure/B2552958.png)
N'-[(E)-1H-吲哚-3-基亚甲基]-3-(4-甲氧基苯基)-1H-吡唑-5-甲酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Cancer Therapy
STK109926 has been identified as a novel IL-12 partial agonist for cancer therapy . It maintains CD8 T cell activity, reduces NK-mediated toxicity, and has an improved therapeutic window . This makes it a promising candidate for cancer treatment.
Reduced Toxicity
One of the significant advantages of STK109926 is its reduced toxicity compared to wild type IL-12 (IL-12wt) or IL-12wt-Fc fusions . This reduced toxicity is primarily due to its diminished binding to IL-12Rb1 .
Selectivity Towards Antigen Activated T Cells
STK109926 has been designed to increase selectivity towards antigen activated T cells . This is achieved by reducing stimulation of NK cells or resting T cells, which express modest levels of IL-12Rb1 .
Anti-Tumor Efficacy
STK109926 has demonstrated robust single-agent anti-tumor efficacy in syngeneic tumor models . It has a significantly higher therapeutic index than mIL-12wt-Fc .
CD8 T Cell Activation
The anti-tumor efficacy of STK109926 is associated with intratumoral CD8 T cell activation . This suggests that it could be used to enhance the body’s immune response against tumors.
Myeloid Cell Activation
In addition to CD8 T cell activation, the anti-tumor efficacy of STK109926 is also associated with myeloid cell activation . This further enhances its potential as a cancer therapeutic.
属性
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-27-15-8-6-13(7-9-15)18-10-19(24-23-18)20(26)25-22-12-14-11-21-17-5-3-2-4-16(14)17/h2-12,21H,1H3,(H,23,24)(H,25,26)/b22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSPYXXIPSUWPY-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-1H-indol-3-ylmethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。